molecular formula C6H8F2O2 B13507700 2-(2,2-Difluorocyclobutyl)acetic acid

2-(2,2-Difluorocyclobutyl)acetic acid

Cat. No.: B13507700
M. Wt: 150.12 g/mol
InChI Key: GQWNOIKFUJXRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorocyclobutyl)acetic acid: is an organic compound characterized by a cyclobutyl ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring can be achieved using reagents such as selectfluor or other fluorinating agents under controlled conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(2,2-Difluorocyclobutyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

  • 2-(3,3-Difluorocyclobutyl)acetic acid
  • 2-(2,2-Difluorocyclopropyl)acetic acid
  • 2-(2,2-Difluorocyclopentyl)acetic acid

Comparison:

  • Structural Differences: The primary difference lies in the size and substitution pattern of the cycloalkyl ring.
  • Chemical Properties: Variations in the ring size and substitution pattern can lead to differences in reactivity, stability, and physical properties.
  • Applications: While similar compounds may have overlapping applications, the unique structural features of 2-(2,2-Difluorocyclobutyl)acetic acid can confer specific advantages in certain contexts, such as enhanced biological activity or improved synthetic utility.

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

2-(2,2-difluorocyclobutyl)acetic acid

InChI

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(6)3-5(9)10/h4H,1-3H2,(H,9,10)

InChI Key

GQWNOIKFUJXRIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CC(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.